molecular formula C42H38O20 B192367 Sennoside A CAS No. 81-27-6

Sennoside A

Cat. No. B192367
CAS RN: 81-27-6
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-DBHPJPNJSA-N
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Description

Sennoside A is a member of the class of sennosides present in Senna (Cassia species). It is a popular herbal laxative that is available without prescription . It is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods . It is a hydroxy anthracene glycoside generally present in the polyherbal formulations that contain Cassia angustifolia leaves, which is used in the treatment of constipation .


Synthesis Analysis

Sennoside A is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb . It is used as a folk traditional irritant laxative and slimming health food . It possesses numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .


Molecular Structure Analysis

Sennoside A is a natural anthraquinone derivative and dimeric glycoside . It is one of the main purgative components, which were first isolated and identified from the leaves of Senna and then attributed to the anthraquinone family .


Chemical Reactions Analysis

Sennoside A is found to potently inhibit the enzymatic activity of caspase-1 in vitro . It considerably decreased IL-1β production in macrophages stimulated by LPS plus ATP, nigericin or MSU as well as poly (dA:dT) transfection, and remedied ROS-involved pyroptosis via caspase-1 inhibition .


Physical And Chemical Properties Analysis

Sennoside A has a molecular formula of C42H38O20 and a molecular weight of 862.74 g/mol . It is a solid substance that is sparingly soluble in MeOH and insoluble in water .

Scientific Research Applications

  • Pharmacology and Ethnopharmacology

    • SA is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb, and used as a folk traditional irritant laxative and slimming health food .
    • SA possesses numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .
    • The outcomes suggest that SA has potential application in treating a variety of diseases .
  • Treatment of Type 2 Diabetes Mellitus (T2DM) and Obesity

    • SA has been reported to regulate the levels of blood glucose and attenuate the traits of T2DM and obesity in db/db mice by modulating the composition of gut microbiota .
    • The outcomes suggest that SA has potential application in treating T2DM and obesity .
  • Hepatocellular Carcinoma (HCC) Treatment

    • SA has been found to selectively inhibit the growth of HCC cells .
    • In the study, two HCC cell lines, HepG2 and SMMC-7721 were treated with SA .
    • The results showed that SA significantly inhibited the migration and invasion of HCC .
  • Inhibition of Caspase-1

    • SA, a popular ingredient in multiple weight-loss medicines and dietary supplements, is found to potently inhibit the enzymatic activity of caspase-1 in vitro .
    • The outcomes suggest that SA has potential application in inhibiting caspase-1 .
  • Mitochondrial Protection and Inhibition of Hepatic Steatosis

    • SA showed mitochondrial protective effect and inhibited hepatic steatosis .
    • The outcomes suggest that SA has potential application in protecting mitochondria and inhibiting hepatic steatosis .
  • Anti-neurodegenerative Activities

    • SA has been reported to possess anti-neurodegenerative activities .
    • The outcomes suggest that SA has potential application in treating neurodegenerative diseases .
  • Anti-bacterial, Anti-fungal, and Anti-viral Activities

    • SA has been reported to possess anti-bacterial, anti-fungal, and anti-viral activities .
    • The outcomes suggest that SA has potential application in treating bacterial, fungal, and viral infections .
  • Inhibition of Metastasis of Hepatocellular Carcinoma Cells

    • SA has been found to inhibit the metastasis of hepatocellular carcinoma cells .
    • In the study, two hepatocellular carcinoma cell lines, HepG2 and SMMC-7721 were treated with SA .
    • The results showed that SA significantly inhibited the migration and invasion of hepatocellular carcinoma cells .
  • Inhibition of IL-1β Production in Macrophages

    • SA has been found to decrease IL-1β production in macrophages stimulated by LPS plus ATP, nigericin or MSU, as well as poly (dA:dT) transfection, and rescued ROS-involved pyroptosis via caspase-1 inhibition .
    • The outcomes suggest that SA has potential application in inhibiting IL-1β production in macrophages .
  • Treatment of Prostate Cancer

    • SA has been found to induce autophagic death of prostate cancer via inactivation of the PI3K/AKT/mTOR axis .
    • In the study, the toxicity of SA on PC3 and DU 145 cells was detected via CCK-8 .
    • The results showed that SA inhibited the cell viability with a IC50 value of 52.36 and 67.48 µM in DU 145 and PC3 cells respectively, and enhanced the apoptosis of PC3 and DU 145 cells .
    • Additionally, SA elevated the relative LC3B expression, and the relative protein expression of LC3II/LC3I and Beclin-1, but diminished the P62 protein expression .
    • The relative protein level of p-PI3K/PI3K, p-AKT/AKT and p-mTOR/mTOR was reduced with SA treatment .
  • Potential Future Medical Applications

    • Clinical research is ongoing to explore Senna’s potential future medical applications, including its anti-obesity, anti-inflammatory, and hepatoprotective (liver protective) properties .
    • The outcomes suggest that SA has potential application in treating obesity, inflammation, and liver diseases .

Future Directions

The discovery of novel caspase-1 inhibitors is pivotal to developing new therapeutic means for inflammasome-involved diseases . Sennoside A, due to its ability to inhibit the enzymatic activity of caspase-1, is an attractive candidate as a caspase-1 small-molecular inhibitor .

properties

IUPAC Name

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-KGFNBKMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023576
Record name Sennoside A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid
Record name SENNA (POWDERED)
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Record name Sennoside A
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name SENNA (POWDERED)
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Product Name

Sennoside A

CAS RN

8013-11-4, 81-27-6
Record name SENNA (POWDERED)
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Record name Sennoside A
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Record name Senna
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Record name Sennoside A
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Record name Senna Powder
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Record name SENNOSIDE A
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Record name Sennoside A
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C
Record name SENNA (POWDERED)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21009
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sennoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
J Le, H Ji, X Zhou, X Wei, Y Chen, Y Fu, Y Ma… - Frontiers in …, 2021 - frontiersin.org
Sennoside A (SA) is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb, and used as a folk traditional irritant laxative and slimming health food. …
Number of citations: 17 www.frontiersin.org
J Wu, Y Lan, X Shi, W Huang, S Li, J Zhang, H Wang… - Food & Function, 2022 - pubs.rsc.org
… In our present study, sennoside A (Sen A), a popular ingredient in multiple weight-loss medicines and dietary supplements, is found to potently inhibit the enzymatic activity of caspase-1 …
Number of citations: 4 pubs.rsc.org
W Gao, L Jin, C Liu, N Zhang, R Zhang… - International Journal of …, 2021 - Elsevier
… In this study, the inhibitory effects of Sennoside A (SA) and Sennoside C (SC) on amyloid fibrillation were evaluated by the combination of biophysical approaches and molecular …
Number of citations: 24 www.sciencedirect.com
K Sasaki, K Yamauchi, S Kuwano - Planta medica, 1979 - thieme-connect.com
… intense and rapid in onset than that of sennoside A or of its other possible degradation … sennoside A. By pretreatment of mice with chloramphenicol, the purgative action of sennoside A …
Number of citations: 69 www.thieme-connect.com
F Esposito, I Carli, C Del Vecchio, L Xu, A Corona… - Phytomedicine, 2016 - Elsevier
… Sennoside A and B were effective on both RDDP and RNase H RT-associated functions in biochemical assays. Sennoside A … Sennoside A affected also HIV-1 IN activity in vitro and HIV-…
Number of citations: 82 www.sciencedirect.com
JB Morris, BD Tonnis, ML Wang - Industrial Crops and Products, 2019 - Elsevier
… sennoside A and B are the primary laxative ingredients in many medicinal products. However, it is unknown if sennoside A … The objective of this study was to evaluate sennoside A and …
Number of citations: 13 www.sciencedirect.com
SY Lee, W Kim, YG Lee, HJ Kang, SH Lee… - Pharmacological …, 2017 - Elsevier
… , and sennoside A. Furthermore, we determined that sennoside A treatment noticeably decreased the motility of EGF-induced PC cells through the regulation of cofilin phosphorylation. …
Number of citations: 50 www.sciencedirect.com
O Morinaga, H Tanaka, Y Shoyama - Analyst, 2000 - pubs.rsc.org
… For immunization, sennoside A was conjugated with bovine serum albumin. The hapten … against sennoside A was produced by fusing splenocytes immunized with sennoside A–bovine …
Number of citations: 48 pubs.rsc.org
I Rosenthal, E Wolfram, B Meier - Pharmeuropa Bio & Scientific …, 2014 - researchgate.net
… The method described in the current paper meets the defined criterion for specificity both for sennoside A and sennoside B. The resolution R between sennoside A (tR 7.753 min) and …
Number of citations: 12 www.researchgate.net
Z Wei, P Shen, P Cheng, Y Lu, A Wang… - Oxidative medicine and …, 2020 - hindawi.com
… in T2D mice after Sennoside A treatment. As a result, we found that Sennoside A administration … Sennoside A altered gut microbial composition which might mediate the antiobesogenic …
Number of citations: 24 www.hindawi.com

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